1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-
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Overview
Description
1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]- is a chemical compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their unique properties, such as high thermal stability, resistance to chemical reactions, and hydrophobicity .
Preparation Methods
The synthesis of 1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]- involves several steps. The primary synthetic route includes the reaction of hexanesulfonamide with ethyl groups and subsequent fluorination to introduce the tridecafluoro groups. The final step involves the addition of the phosphonooxyethyl group
Chemical Reactions Analysis
1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Scientific Research Applications
1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound is studied for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of 1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]- involves its interaction with specific molecular targets. The compound’s fluorinated groups contribute to its high affinity for hydrophobic regions of proteins and membranes, affecting their function. The phosphonooxyethyl group can interact with phosphate-binding sites, influencing enzymatic activities and signaling pathways .
Comparison with Similar Compounds
1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]- can be compared with other similar compounds, such as:
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonamide: This compound lacks the phosphonooxyethyl group, making it less versatile in biological applications.
N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-1-octanesulfonamide: This compound has a longer fluorinated chain, providing higher hydrophobicity but potentially lower reactivity.
The uniqueness of 1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]- lies in its combination of fluorinated and phosphonooxyethyl groups, offering a balance of stability, reactivity, and versatility in various applications .
Properties
CAS No. |
67969-65-7 |
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Molecular Formula |
C10H11F13NO6PS C6F13SO2N(C2H5)CH2CH2OP(=O)(OH)2 |
Molecular Weight |
551.22 g/mol |
IUPAC Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C10H11F13NO6PS/c1-2-24(3-4-30-31(25,26)27)32(28,29)10(22,23)8(17,18)6(13,14)5(11,12)7(15,16)9(19,20)21/h2-4H2,1H3,(H2,25,26,27) |
InChI Key |
WKGHYGHEIVLMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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